molecular formula C23H17BrClN3O4 B12007293 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 767332-63-8

4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12007293
CAS No.: 767332-63-8
M. Wt: 514.8 g/mol
InChI Key: KGAVJKRXTZOITR-UVHMKAGCSA-N
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Preparation Methods

The synthesis of 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

CAS No.

767332-63-8

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c24-19-7-3-1-5-17(19)23(31)32-16-11-9-15(10-12-16)13-27-28-21(29)14-26-22(30)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

KGAVJKRXTZOITR-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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